N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16278090
InChI: InChI=1S/C22H25Cl2NO4S/c1-14-10-20(11-15(2)21(14)24)29-16(3)22(26)25(19-8-9-30(27,28)13-19)12-17-4-6-18(23)7-5-17/h4-7,10-11,16,19H,8-9,12-13H2,1-3H3
SMILES:
Molecular Formula: C22H25Cl2NO4S
Molecular Weight: 470.4 g/mol

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

CAS No.:

Cat. No.: VC16278090

Molecular Formula: C22H25Cl2NO4S

Molecular Weight: 470.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide -

Specification

Molecular Formula C22H25Cl2NO4S
Molecular Weight 470.4 g/mol
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide
Standard InChI InChI=1S/C22H25Cl2NO4S/c1-14-10-20(11-15(2)21(14)24)29-16(3)22(26)25(19-8-9-30(27,28)13-19)12-17-4-6-18(23)7-5-17/h4-7,10-11,16,19H,8-9,12-13H2,1-3H3
Standard InChI Key ZRIWUUBDIVBLNM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Introduction

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group and a tetrahydrothiophene moiety. The compound's molecular formula is reported as C19H22Cl2N2O3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its diverse functional groups that can interact with various biological targets.

Synthesis

The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves several key steps. These reactions are conducted under controlled conditions, such as temperature and pressure, to optimize yield and purity. Solvents like dimethylformamide or dichloromethane are often employed to dissolve reactants and facilitate the reaction process.

Synthesis Steps

  • Preparation of Reactants: The synthesis begins with the preparation of necessary reactants, which may include chlorobenzylamine and a phenoxy derivative.

  • Coupling Reaction: The reactants are then coupled in the presence of a suitable catalyst to form the propanamide backbone.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Biological and Chemical Applications

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has shown promise in various biological studies due to its diverse functional groups. These groups can interact with biological targets, making it a candidate for pharmaceutical and agrochemical applications.

Potential Applications

  • Pharmaceuticals: The compound's unique structure suggests potential interactions with biological targets relevant to disease treatment.

  • Agrochemicals: Its chemical properties may also be useful in agricultural applications, such as pest control or plant growth regulation.

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